(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

Description

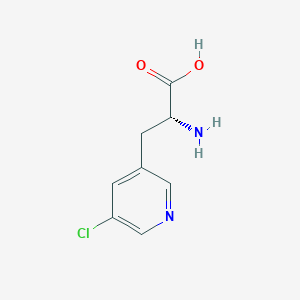

(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 5-position and an aminopropanoic acid moiety. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol (inferred from structurally similar compounds in ). The chlorine substituent enhances its lipophilicity and may influence binding affinity in biological systems compared to non-halogenated analogs.

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1 |

InChI Key |

HDGGQBDUJVVCBA-SSDOTTSWSA-N |

Isomeric SMILES |

C1=C(C=NC=C1Cl)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=NC=C1Cl)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative, such as 5-chloropyridine.

Functionalization: The pyridine ring is functionalized through halogen-metal exchange reactions, often using lithium or magnesium reagents.

Amino Acid Formation: The functionalized pyridine is then coupled with an appropriate amino acid precursor under controlled conditions to form the desired chiral amino acid.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in studies investigating the role of amino acid derivatives in biological systems.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Analogs

- (2R)-2-amino-3-(5-chloropyridin-2-yl)propanoic acid (CAS 1270264-44-2): Differs in the position of the chlorine atom (2- vs. 3-pyridinyl substitution). Molecular weight: 200.62 g/mol (identical formula but distinct stereoelectronic properties) . The 2-chloro substitution may alter hydrogen-bonding interactions with biological targets compared to the 3-chloro isomer.

- (R)-2-amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5): Non-chlorinated analog with molecular formula C₈H₁₀N₂O₂ and weight 166.18 g/mol . Reduced lipophilicity (Cl absence) may decrease membrane permeability but improve aqueous solubility.

Heterocyclic and Functional Group Variations

- Djenkolic acid (): Contains a disulfide bridge and hydroxy group, unlike the pyridine-chloro system. Formula: C₇H₁₄N₂O₄S₂; higher polarity due to sulfhydryl and carboxylate groups . Biologically, it is associated with nephrotoxicity, contrasting with the unknown toxicity profile of the target compound.

- (2R)-2-amino-3-((1-(2-nitrophenyl)ethyl)selanyl)propanoic acid (): Selenium-containing analog with a nitroaromatic group. Formula: C₁₁H₁₄N₂O₄Se·HCl; molecular weight 317.02 g/mol (excluding HCl) .

Non-Heterocyclic Amino Acids

- (2R)-2-amino-3-phenylpropanoic acid (CAS 136056-02-5): Benzene ring instead of pyridine; formula C₉H₁₁NO₂. Lacks halogenation, leading to lower electronegativity and altered π-π stacking interactions .

Research Findings and Functional Implications

- Chlorine Substitution : The 5-chloro group in the target compound likely enhances metabolic stability by resisting oxidative degradation, a common issue in pyridine derivatives .

- Stereochemistry: The (2R) configuration may confer selectivity toward enzymes like aminotransferases or decarboxylases, as seen in related chiral amino acids (e.g., ’s compound showed stereospecific binding in preliminary assays) .

- Comparative Solubility: Non-chlorinated analogs (e.g., ) exhibit higher aqueous solubility (>50 mg/mL) compared to halogenated derivatives, which may require formulation optimization for bioavailability .

Biological Activity

(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid is a chiral amino acid derivative notable for its potential biological activities. The compound's structure, featuring a propanoic acid backbone and a 5-chloropyridine substituent, suggests significant interactions with various biological targets, particularly in medicinal chemistry and neuropharmacology.

- Molecular Formula : C8H10ClN2O2

- Molecular Weight : 200.62 g/mol

- Structure : Contains a chiral center at the second carbon, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the amino group allows for hydrogen bonding, while the chlorinated pyridine ring can engage in π-π stacking interactions. These interactions can modulate various biochemical pathways, making it a candidate for drug development targeting neurological disorders and other diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It has been explored as a modulator of glutamate receptors, which are crucial in synaptic transmission and plasticity.

- Antiproliferative Effects : Preliminary studies suggest potential antiproliferative activity against certain cancer cell lines, although the exact mechanisms remain to be fully elucidated.

- Enzyme Interaction : The compound may influence enzyme activities involved in metabolic pathways, providing insights into its therapeutic applications.

Research Findings

Several studies have investigated the biological effects of this compound:

Case Studies

-

Neuropharmacological Studies :

- A study evaluated the compound's binding affinity to various glutamate receptor subtypes, indicating enhanced selectivity compared to non-chlorinated analogs.

- Results showed that it could potentially reduce excitotoxicity in neuronal cultures, suggesting protective effects against neurodegenerative conditions.

-

Antiproliferative Activity :

- In vitro assays demonstrated that this compound inhibited the growth of specific cancer cell lines, such as breast and colon cancer cells.

- The mechanism was hypothesized to involve interference with cell cycle progression rather than direct cytotoxicity.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.